3-(Methylthio)-4-methylphenylboronic acid
Description
3-(Methylthio)-4-methylphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with a methylthio (-SMe) group at position 3 and a methyl (-Me) group at position 4. Its molecular formula is C₈H₁₁BO₂S (inferred from structural analogs in ). This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners. The methylthio group contributes electron-donating properties via resonance, while the methyl group adds steric bulk. These characteristics influence its reactivity, solubility, and stability compared to structurally similar compounds .
Properties
IUPAC Name |
(4-methyl-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLBJGDBMIXSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-4-methylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(Methylthio)-4-methylphenylboronic acid from commercially available starting materials.
Borylation Reaction: A common method involves the borylation of 3-(Methylthio)-4-methylphenyl halide using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate or cesium carbonate, and a solvent like dimethylformamide or tetrahydrofuran, at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production of 3-(Methylthio)-4-methylphenylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)-4-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Potassium carbonate, cesium carbonate.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed via oxidation of the methylthio group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates due to its ability to form stable carbon-boron bonds.
Industry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-4-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Positional Isomer: 4-(Methylthio)phenylboronic Acid
- Molecular Formula : C₇H₉BO₂S ().
- Key Differences: Substituent positions: Methylthio at position 4 (vs. 3 in the target compound). Reactivity: Positional isomerism may affect regioselectivity in cross-coupling reactions. For example, meta-substitution in the target compound could direct coupling to different positions compared to para-substituted analogs .
Tolylboronic Acids (Methyl-Substituted Analogs)
- Examples : 3-Methylphenylboronic acid (C₇H₉BO₂) and 4-Methylphenylboronic acid ().
- Key Differences: Substituent Type: Tolylboronic acids lack the methylthio group, relying solely on methyl for steric/electronic effects. Electronic Impact: Methyl is weakly electron-donating via induction, whereas methylthio donates more strongly via resonance.
4-Methoxyphenylboronic Acid
- Molecular Formula : C₇H₉BO₃ ().
- Key Differences: Substituent Electronics: Methoxy (-OMe) is a stronger electron donor than methylthio (-SMe) due to oxygen’s higher electronegativity. However, sulfur’s larger atomic size in -SMe may enhance solubility in non-polar solvents. Stability: Methoxy groups are less prone to oxidation than methylthio, which may oxidize to sulfoxide or sulfone derivatives under harsh conditions .
Sulfur-Containing Analogs: 4-(Methylsulfonyl)phenylboronic Acid
- Molecular Formula : C₇H₉BO₄S ().
- Key Differences :
- Electronic Effects: The sulfonyl (-SO₂Me) group is strongly electron-withdrawing, contrasting with the electron-donating methylthio group. This reduces the boronic acid’s nucleophilicity, requiring harsher reaction conditions (e.g., higher temperatures or stronger bases) for cross-couplings.
- Applications: Sulfonyl-substituted boronic acids are more common in medicinal chemistry for their metabolic stability, while methylthio derivatives may prioritize reactivity in synthesis .
Sterically Bulky Derivatives: 3-(1-Adamantyl)-4-methoxyphenylboronic Acid
- Molecular Formula : C₁₇H₂₁BO₃ ().
- In contrast, the target compound’s smaller substituents (methyl and methylthio) allow for faster kinetics and broader substrate compatibility. Solubility: Bulky adamantyl groups may reduce solubility in common solvents (e.g., THF or DMF), whereas the target compound’s compact structure improves miscibility .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents (Position) | Electronic Effect | Key Applications |
|---|---|---|---|---|
| 3-(Methylthio)-4-methylphenylboronic acid | C₈H₁₁BO₂S | -SMe (3), -Me (4) | Electron-donating | Suzuki couplings, material science |
| 4-(Methylthio)phenylboronic acid | C₇H₉BO₂S | -SMe (4) | Electron-donating | Catalysis, agrochemicals |
| 3-Methylphenylboronic acid | C₇H₉BO₂ | -Me (3) | Weakly donating | Polymer synthesis |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | -OMe (4) | Strong donating | Pharmaceuticals, OLEDs |
| 4-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | -SO₂Me (4) | Electron-withdrawing | Drug development |
| 3-(1-Adamantyl)-4-methoxyphenylboronic acid | C₁₇H₂₁BO₃ | -Adamantyl (3), -OMe (4) | Steric hindrance | Asymmetric synthesis |
Biological Activity
3-(Methylthio)-4-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound through diverse research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 3-(Methylthio)-4-methylphenylboronic acid can be described as follows:
- Molecular Formula : C10H13BO2S
- Molecular Weight : 202.09 g/mol
The presence of a methylthio group enhances its reactivity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of 3-(Methylthio)-4-methylphenylboronic acid against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli.
In Vitro Studies
In vitro experiments utilized the agar well diffusion method to assess the antibacterial efficacy of this compound. The results indicated significant inhibition zones at different concentrations:
| Concentration (mg/well) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 10 | 12 | ESBL E. coli |
| 20 | 18 | ESBL E. coli |
| 30 | 21 | MRSA |
| 40 | 24 | MRSA |
| 50 | 30 | MRSA |
The minimum inhibitory concentration (MIC) values for this compound were recorded as follows:
| Bacterial Strain | MIC (mg/L) |
|---|---|
| ESBL E. coli | 6.25 |
| MRSA | 3.125 |
These findings suggest that 3-(Methylthio)-4-methylphenylboronic acid exhibits potent antibacterial activity, particularly against resistant strains.
Anticancer Activity
Boronic acids have been explored for their anticancer properties due to their ability to inhibit proteasomes and other cellular pathways involved in cancer progression.
Mechanistic Insights
Research indicates that boronic acids can interfere with the ubiquitin-proteasome system, leading to apoptosis in cancer cells. For example, compounds similar to 3-(Methylthio)-4-methylphenylboronic acid have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate cancer cells.
Case Studies
- Prostate Cancer Cells : In a study evaluating the cytotoxic effects on PC-3 prostate cancer cells, treatment with boronic acid derivatives resulted in a significant reduction in cell viability at concentrations as low as 1 µM.
- L929 Mouse Fibroblast Cells : The selectivity of these compounds was also assessed by comparing their effects on L929 cells, revealing a favorable therapeutic index.
Antioxidant Properties
In addition to antibacterial and anticancer activities, some studies have reported antioxidant properties associated with boronic acid derivatives. The antioxidant activity was measured using various assays:
- DPPH Assay
- ABTS Assay
- Beta-Carotene Bleaching Method
Results indicated that these compounds exhibited comparable antioxidant activity to established standards like α-tocopherol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
